Mafoprazine mesylate is a chemical compound that has garnered interest in the fields of pharmacology and medicinal chemistry. It is primarily recognized for its potential therapeutic applications, particularly in the treatment of various cancers, including hepatocellular carcinoma. The compound is a derivative of mafoprazine, which belongs to the class of phenylpiperazine compounds. Its mesylate form enhances its solubility and bioavailability, making it a suitable candidate for pharmaceutical formulations.
Mafoprazine mesylate is synthesized through complex organic reactions involving various chemical precursors. The compound has been studied extensively in scientific literature for its pharmacological properties and therapeutic potential. It is available from specialized chemical suppliers and may also be synthesized in research laboratories.
Mafoprazine mesylate is classified as an organic compound, specifically a piperazine derivative. It exhibits properties typical of psychoactive substances, influencing neurotransmitter systems in the brain. Its classification extends to being an investigational drug due to its ongoing research in clinical settings.
The synthesis of mafoprazine mesylate typically involves multi-step organic reactions. The general synthetic pathway includes:
The synthesis may utilize techniques such as:
Mafoprazine mesylate has a complex molecular structure characterized by a piperazine core with additional aromatic and aliphatic substituents. The chemical formula is , indicating the presence of carbon, hydrogen, fluorine, nitrogen, oxygen, and sulfur atoms.
Mafoprazine mesylate participates in various chemical reactions that can modify its structure or enhance its activity:
The reaction conditions (temperature, solvent choice, catalysts) significantly influence the yield and purity of mafoprazine mesylate during these transformations.
Mafoprazine mesylate exerts its effects primarily through modulation of neurotransmitter systems in the brain, particularly dopamine pathways. It has been shown to increase dopamine metabolites in regions such as the corpus striatum and nucleus accumbens, which are critical for reward and motor functions .
Research indicates that mafoprazine may act as a partial agonist or antagonist at certain dopamine receptors, influencing both psychotropic effects and potential therapeutic outcomes in neurodegenerative diseases or psychiatric disorders.
Mafoprazine mesylate has several scientific applications:
Mafoprazine mesylate (Chemical name: N-[4-[3-[4-(2-fluorophenyl)piperazin-1-yl]propoxy]-3-methoxyphenyl]acetamide methanesulfonate) is a phenylpiperazine derivative with antipsychotic properties. Its molecular formula is C₂₂H₂₈FN₃O₃·CH₄O₃S, yielding a molecular weight of 497.58 g/mol [1] [6]. The structure integrates three key moieties:
The mesylate salt (methanesulfonate) enhances water solubility and crystallinity, critical for formulation. The compound is achiral, lacking defined stereocenters, which simplifies synthesis and quality control [6]. Key identifiers include:
CS(=O)(=O)=O.COC1=CC(NC(C)=O)=CC=C1OCCCN2CCN(CC2)C3=CC=CC=C3F
[1] [6] Table 1: Molecular Identifiers of Mafoprazine Mesylate
Property | Value |
---|---|
Molecular Formula | C₂₃H₃₂FN₃O₆S |
Exact Mass | 497.2000 Da |
Elemental Composition | C 55.52%; H 6.48%; F 3.82%; N 8.45%; O 19.29%; S 6.44% |
CAS (Mesylate) | 80428-31-5 |
CAS (Free Base) | 84374-39-0 |
Mafoprazine was first synthesized in 1988 through a multi-step organic synthesis. The route involves:
Developed as a veterinary antipsychotic, it was commercialized under the trade name Mafropan® (DS Pharma Animal Health, Japan) [3]. Early research demonstrated its dual activity: D₂ dopamine receptor antagonism (Ki = 10.7 nM) and α₁-adrenergic receptor blockade (Ki = 12.7 nM) [3] [6]. Human trials for sedation and sleep disorders reached Phase 1 but were discontinued, limiting its use to veterinary medicine [4].
Table 2: Key Development Milestones
Year | Event |
---|---|
1988 | First synthesis and neurochemical profiling |
1990s | Veterinary application approval (Japan) |
2000s | Phase 1 human trials (discontinued) |
Mafoprazine mesylate exhibits moderate stability under controlled conditions. Its shelf life exceeds 2 years when stored at –20°C in airtight, light-protected containers. Degradation accelerates under humidity or elevated temperatures due to hydrolysis of the acetamide group [1]. Key stability parameters include:
Formulation challenges arise from:
Purification is typically achieved via column chromatography or recrystallization from methanol/ether mixtures, with purity exceeding 98% [1].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7